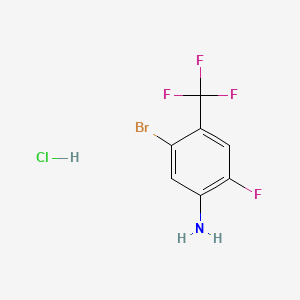
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride is a chemical compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the halogenation of aniline derivatives followed by the introduction of fluorine and trifluoromethyl groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, making it a compound of interest in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring. The combination of bromine, fluorine, and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds.
Biologische Aktivität
5-Bromo-2-fluoro-4-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological systems, therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₄BrClF₄N
- Molecular Weight : 294.47 g/mol
- Structure : The compound features a bromine atom, a fluorine atom, and a trifluoromethyl group attached to an aniline structure, enhancing its lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets:
- Enzyme Inhibition : This compound has been studied for its inhibitory effects on viral enzymes, particularly those associated with the hepatitis C virus. The trifluoromethyl group contributes to increased metabolic stability, making it a promising candidate for drug development.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties by disrupting essential biochemical pathways in microbes. The interaction with cytochrome P450 enzymes indicates potential effects on drug metabolism and detoxification processes .
Inhibitory Effects on Viral Enzymes
Research has indicated that analogs of this compound exhibit potent inhibitory activity against hepatitis C virus (HCV) enzymes. A study demonstrated that these compounds could significantly reduce viral replication in vitro, suggesting their utility in antiviral therapy.
Anticancer Properties
In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong anti-proliferative effects .
Data Table: Biological Activity Overview
Eigenschaften
Molekularformel |
C7H5BrClF4N |
|---|---|
Molekulargewicht |
294.47 g/mol |
IUPAC-Name |
5-bromo-2-fluoro-4-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H4BrF4N.ClH/c8-4-2-6(13)5(9)1-3(4)7(10,11)12;/h1-2H,13H2;1H |
InChI-Schlüssel |
DLDDZXUOZILPAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)N)Br)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















